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Compound of Interest

Compound Name: 1-Chlorobutane

Cat. No.: B031608

This guide provides a detailed spectroscopic comparison of 1-chlorobutane and its structural
isomers: 2-chlorobutane, 1-chloro-2-methylpropane, and 2-chloro-2-methylpropane. The
analysis focuses on key differentiating features in their tH NMR, 13C NMR, Infrared (IR) spectra,
and Mass Spectra (MS), supported by experimental data. This information is crucial for
researchers and professionals in drug development and chemical analysis for the
unambiguous identification of these compounds.

Spectroscopic Data Comparison

The structural differences between these isomers, though subtle, lead to distinct spectroscopic
fingerprints. These differences are invaluable for identification purposes in a laboratory setting.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing these isomers. The number of
signals, their splitting patterns (multiplicity), and their integration ratios are unique for each
compound.[1] For instance, the integrated proton ratios alone are sufficient to distinguish all
four isomers: 1-chlorobutane (3:2:2:2), 2-chlorobutane (3:3:2:1), 1-chloro-2-methylpropane
(6:2:1), and 2-chloro-2-methylpropane (a single peak, effectively no ratio).[1]
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'H NMR Chemical Shifts (9,

Isomer Structure .

ppm) & Splitting

~3.52 (t, 2H, -CHzCl), ~1.75

(quintet, 2H, -CH2-), ~1.45
1-Chlorobutane CH3CH2CH2CH2CI

(sextet, 2H, -CHz-), ~0.93 (t,

3H, -CH3)[2]

Four distinct peaks with an
2-Chlorobutane CHsCH2CHCICHs ) ) )

integration ratio of 3:3:2:1.[1]

Three distinct peaks with an
1-Chloro-2-methylpropane (CH3)2CHCH:CI ) ] )

integration ratio of 6:2:1.[1][3]

~1.62 (s, 9H, -CHs). Due to the

high symmetry, all nine protons
2-Chloro-2-methylpropane (CHs)sCCl

are equivalent, producing a

single singlet.[4]

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides a clear distinction based on the number of unique carbon environments
in each isomer.
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Number of **C 3C NMR Chemical
Isomer Structure . .
Signals Shifts (8, ppm)
C1: ~45, C2: ~35, C3:
1-Chlorobutane CHsCH2CH2CH:CI 4[5]
~20, C4: ~13
C1: ~25, C2: ~60, C3:
2-Chlorobutane CHsCH2CHCICH:s 4[4]
~33,C4: ~11
C1: -52,C2: ~-31, C3:
1-Chloro-2- )
(CH3)2CHCH:CI 3[6] ~20 (2 equivalent
methylpropane
carbons)
2-Chloro-2- Cl:~67,C2: ~34 (3
(CHs)sCCl 2[7] )
methylpropane equivalent carbons)

Note: Chemical shifts are approximate values.

Infrared (IR) Spectroscopy

While all isomers exhibit C-H stretching (~2880-3080 cm~1) and C-Cl stretching (~580-780
cm™1) vibrations, the fingerprint region (below 1500 cm~1) is unique for each compound.[8][9]
[10][11] The spectrum of the highly symmetrical 2-chloro-2-methylpropane is notably simpler in
this region.[11]
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Isomer

C-H Stretching
(cm™)

C-Cl Stretching
(cm™)

Other Key
Absorptions (cm~?)

Fingerprint region is

1-Chlorobutane ~2880-3080[8] ~580-780[8] complex and unique.
[8]
Unique set of complex
overlapping vibrations
2-Chlorobutane ~2880-3080[9] ~580-780[9]

in the fingerprint

region.[9]
C-C-C skeletal
1-Chloro-2- vibrations at ~1140-
~2880-3080[10] ~580-780[10]
methylpropane 1175 and ~840-790.
[10]
C-C-C skeletal
vibrations from the C-
2-Chloro-2-
~2880-3080[11] ~580-780[11] (CHs)s group at
methylpropane

~1200-1255 and
~720-750.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals key differences in the fragmentation patterns of

the isomers. While all can produce a molecular ion peak (M*) at m/z 92 and an M+2 peak at

m/z 94 (due to 3>Cl and 3’Cl isotopes in a ~3:1 ratio), these peaks are often small.[12][13] The

base peak (the most abundant fragment ion) is a more reliable differentiator.
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Key Fragments
Isomer Molecular lon (m/z) Base Peak (m/z)

(m/z)
63/65 ([C3HeCI]*), 41
1-Chlorobutane 92/94[12] 56 ([CaHs]™)[12] ([CsHs] %), 29 ([C2Hs]™)
[14]
63/65 ([CsHeCI]*), 29
2-Chlorobutane 92/94[12] 57 ([CaHo]M)[12]
([CzHs]*)
1-Chloro-2- 57 ([CaHs]™), 49/51
92/94[13] 43 ([CsH71M)[13]
methylpropane ([CH2CI]™)
2-Chloro-2-
92/94[12] 57 ([CaHo]M)[12] 77/79 (loss of CHs)

methylpropane

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve approximately 10-20 mg of the chlorobutane isomer in about
0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).[1][4]

¢ Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an
internal reference, setting the 0.0 ppm mark.[1][6]

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a
standard NMR spectrometer (e.g., 300 MHz for H NMR). For 3C NMR, proton-decoupled
mode is typically used to produce singlet peaks for each unique carbon environment.[6]

» Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phasing, and baseline correction. Integrate the signals for *H NMR to determine
proton ratios.

Infrared (IR) Spectroscopy
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o Sample Preparation: As these compounds are liquids at room temperature, a spectrum can
be obtained from a thin liquid film.[9][10]

o Data Acquisition: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl
or KBr). Mount the plates in the spectrometer's sample holder.

e Measurement: Record the spectrum, typically in the range of 4000-400 cm~*. A background
spectrum of the clean salt plates should be taken first and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer, often via a gas chromatography (GC-MS) system for separation and
purification.[15]

 lonization: Employ electron ionization (El), where high-energy electrons bombard the sample
molecules.[12][13] This causes the molecule to lose an electron, forming a molecular ion
(M%), which can then undergo fragmentation.

e Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-
charge ratio (m/z).

o Detection: An electron multiplier detects the ions, generating the mass spectrum which plots
relative abundance versus m/z.

Visualization of Identification Workflow

The following diagram illustrates a logical workflow for distinguishing the four C4aHoCl isomers
using the spectroscopic data discussed.
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Caption: Logical workflow for isomer identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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